5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 5-position and a 4-fluorophenyl group at the 1-position, along with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, ethyl acetoacetate and 4-fluorobenzaldehyde are commonly used starting materials.
Substitution Reactions: The ethyl group is introduced at the 5-position of the pyrazole ring through alkylation reactions, often using ethyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde.
Reduction: Formation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts.
Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its structural features, it is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in anti-inflammatory and anticancer research.
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Agrochemicals: The compound is evaluated for its potential use in developing new pesticides or herbicides.
Polymers: It may be incorporated into polymer matrices to enhance their properties.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-Methyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group at the 5-position.
Uniqueness:
- The presence of the ethyl group at the 5-position and the fluorophenyl group at the 1-position provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-ethyl-1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANLYNHVFHDWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152880-93-7 | |
Record name | 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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